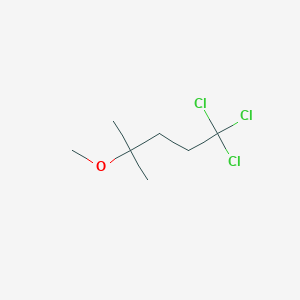
1,1,1-Trichloro-4-methoxy-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-methoxy-4-methylpentane is an organic compound characterized by its unique structure, which includes three chlorine atoms, a methoxy group, and a methyl group attached to a pentane backbone
Preparation Methods
The synthesis of 1,1,1-Trichloro-4-methoxy-4-methylpentane typically involves multiple steps. One common method includes the chlorination of a precursor compound, such as 4-methoxy-4-methylpentane, under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and involves the use of chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
1,1,1-Trichloro-4-methoxy-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,1-Trichloro-4-methoxy-4-methylpentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into other molecules. Its unique structure makes it a valuable intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-methoxy-4-methylpentane involves its interaction with molecular targets in biological systems. The chlorine atoms and methoxy group play a crucial role in its reactivity and interaction with enzymes and other proteins. The compound can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
1,1,1-Trichloro-4-methoxy-4-methylpentane can be compared with similar compounds such as:
1,1,1-Trichloroethane: A simpler compound with three chlorine atoms attached to an ethane backbone. It is commonly used as a solvent and has similar reactivity in substitution reactions.
Methoxychlor: A compound with a similar methoxy group but different overall structure. It is used as an insecticide and has distinct biological activity.
1-Chloro-4-methylpentane: A related compound with only one chlorine atom.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
61446-92-2 |
|---|---|
Molecular Formula |
C7H13Cl3O |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
1,1,1-trichloro-4-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H13Cl3O/c1-6(2,11-3)4-5-7(8,9)10/h4-5H2,1-3H3 |
InChI Key |
HMBQVBWAQYQQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dimethylbut-3-en-1-yl)(methyl)phenyl[2-(trimethylsilyl)phenyl]silane](/img/structure/B14580703.png)
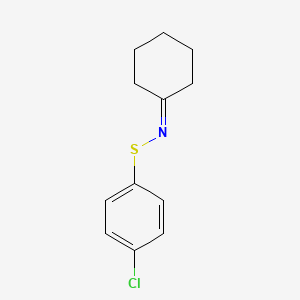
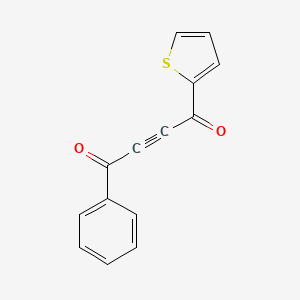
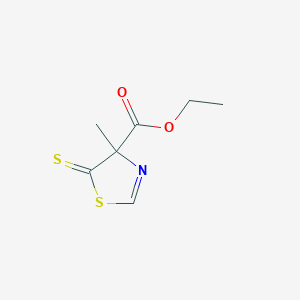
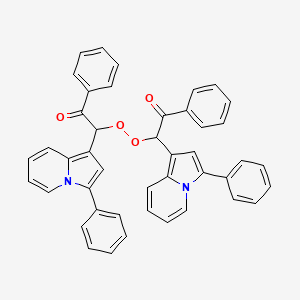
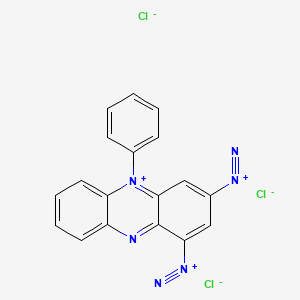
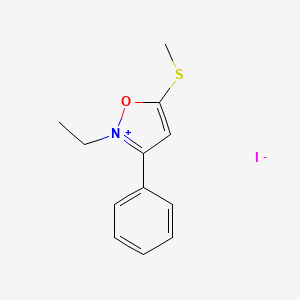
![3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14580757.png)
![(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14580758.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-](/img/structure/B14580768.png)
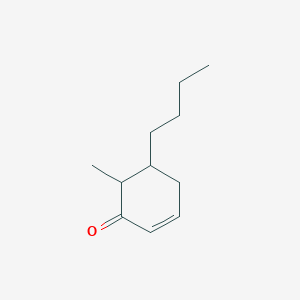
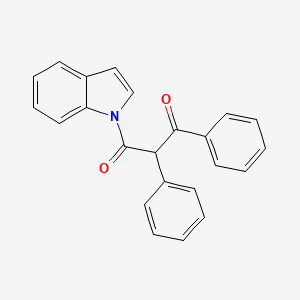
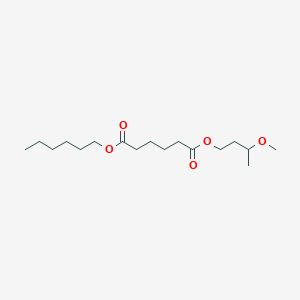
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14580789.png)
